![molecular formula C25H26N2O5S B6572592 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946260-65-7](/img/structure/B6572592.png)
4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is an organic compound known for its complex structure and potential applications across various scientific fields. With functional groups that include ethoxy, methoxy, benzenesulfonyl, and tetrahydroquinolin, it stands out due to its significant pharmaceutical and chemical research prospects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic synthesis:
Ethoxylation: : The initial step may include ethoxylation to introduce the ethoxy group onto a suitable aromatic precursor.
Sulfonylation: : Following this, sulfonylation of the benzene ring takes place, adding the 4-methoxybenzenesulfonyl group.
Quinoline Formation: : The core tetrahydroquinoline structure is formed via a cyclization reaction.
Benzamidation: : Finally, the coupling with benzamide completes the synthesis.
Industrial Production Methods
Industrial production may leverage catalysis and optimized reaction conditions to enhance yield and efficiency. High-pressure reactors and continuous flow techniques could be applied to scale up the process while ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions, such as:
Oxidation: : Where the ethoxy or methoxy groups can be oxidized under suitable conditions.
Reduction: : The compound can be reduced to break down certain functional groups, potentially altering its properties.
Substitution: : Aromatic substitution reactions can modify the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen in the presence of a palladium catalyst.
Solvents: : Acetone, dichloromethane, ethanol.
Major Products Formed from These Reactions
Depending on the reaction, the products may vary, but typical examples include altered benzenes with modified functional groups and potentially simpler derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structure-activity relationships and its reactivity profile under various conditions, providing insights into novel synthetic methodologies.
Biology and Medicine
In the fields of biology and medicine, it holds potential due to its possible interactions with biological targets. Studies may explore its binding affinity, efficacy in modulating biological pathways, and therapeutic potential in treating certain conditions.
Industry
Industrially, it could be valuable as a precursor for more complex molecules or as part of formulations requiring specific chemical properties such as stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets in biological systems, such as enzymes or receptors. Its structure allows it to engage in hydrogen bonding, van der Waals interactions, and possibly even covalent bonding under certain conditions, affecting the activity of its targets and modulating biological pathways.
Comparison with Similar Compounds
Compared to similar compounds, 4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide stands out due to its unique combination of functional groups and the resultant chemical properties. For instance, similar compounds might include:
4-methoxy-N-[1-(4-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]aniline
4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-quinolin-6-yl]benzamide
These compounds share structural similarities but differ in specific functional groups or positions, resulting in distinct properties and applications.
Properties
IUPAC Name |
4-ethoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-3-32-22-9-6-18(7-10-22)25(28)26-20-8-15-24-19(17-20)5-4-16-27(24)33(29,30)23-13-11-21(31-2)12-14-23/h6-15,17H,3-5,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXCOSRWVZDHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
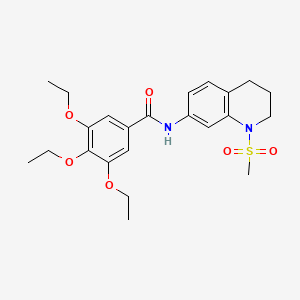
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-triethoxybenzamide](/img/structure/B6572524.png)
![6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6572537.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B6572541.png)
![2,5-diethoxy-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6572542.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide](/img/structure/B6572553.png)
![4-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6572563.png)
![4-ethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B6572569.png)
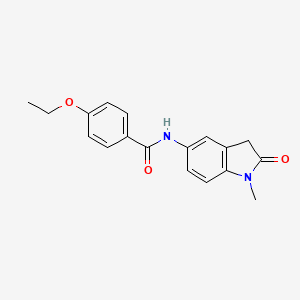

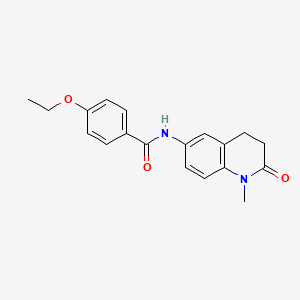
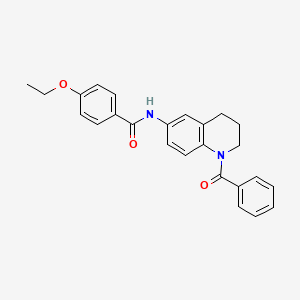
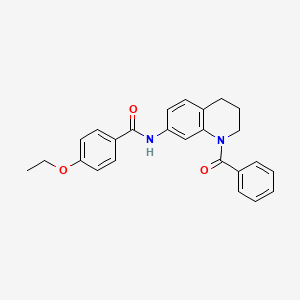
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide](/img/structure/B6572610.png)
